molecular formula C11H16ClNO B1431770 (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1106669-07-1

(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No. B1431770
CAS RN: 1106669-07-1
M. Wt: 213.7 g/mol
InChI Key: XEVOHMWMOYSWMZ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of tetrahydronaphthalene, which is a polycyclic aromatic hydrocarbon. It has an amine group (-NH2) and a methoxy group (-OCH3) attached, which could potentially influence its chemical behavior .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. In this case, the amine and methoxy groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined experimentally. These properties are influenced by the compound’s molecular structure .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for a compound would depend on its potential applications. For example, if it’s a pharmaceutical compound, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic uses .

properties

IUPAC Name

(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOHMWMOYSWMZ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CCC[C@@H]2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 2
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(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 3
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 4
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 5
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Reactant of Route 6
(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

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